![molecular formula C8H16N2O4 B14435347 4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid CAS No. 77382-82-2](/img/structure/B14435347.png)
4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid is a chemical compound with the molecular formula C8H16N2O3 It is known for its unique structure, which includes a tert-butyl group, a nitroso group, and a hydroxybutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[tert-butyl(nitroso)amino]-3-hydroxybutanoic acid typically involves the nitrosation of secondary amines. One efficient method uses tert-butyl nitrite (TBN) as the nitrosating agent under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields . Another approach involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of recyclable reagents, are likely to be employed to ensure efficient and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: tert-Butyl nitrite (TBN) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce the nitroso group.
Substitution: Various nucleophiles can be used to substitute the tert-butyl group.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of nitroso compounds.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[tert-butyl(nitroso)amino]-3-hydroxybutanoic acid involves the nitroso group, which can participate in various chemical reactions. The nitroso group can act as an electrophile, reacting with nucleophiles to form new compounds. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl nitrite (TBN): Used as a nitrosating agent in the synthesis of nitroso compounds.
tert-Butyl acetate: Used in organic synthesis and as a solvent.
tert-Butyl 4-aminobenzoate: Used in the synthesis of various chemical compounds.
Uniqueness
4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid is unique due to its combination of a nitroso group and a hydroxybutanoic acid moiety
Properties
CAS No. |
77382-82-2 |
|---|---|
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-[tert-butyl(nitroso)amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)10(9-14)5-6(11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
LBMDCXFARKEMBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CC(CC(=O)O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


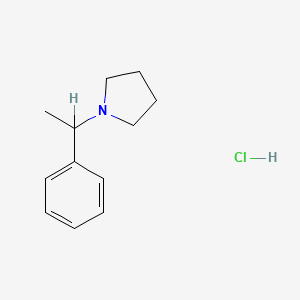
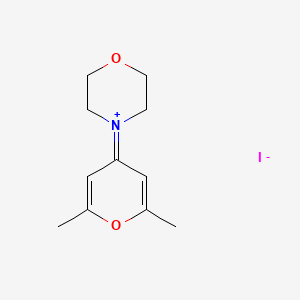
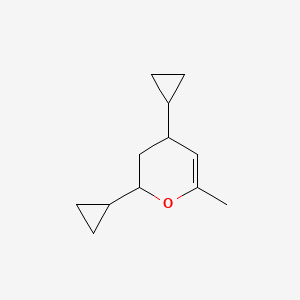
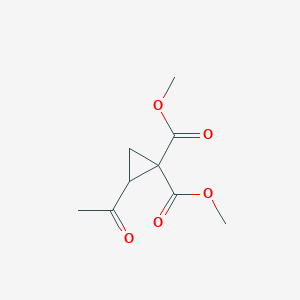
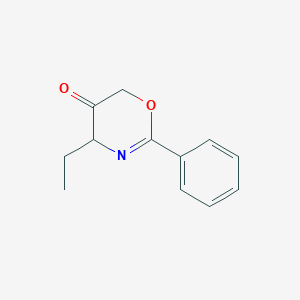
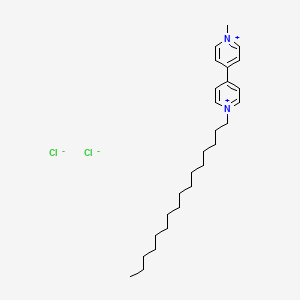
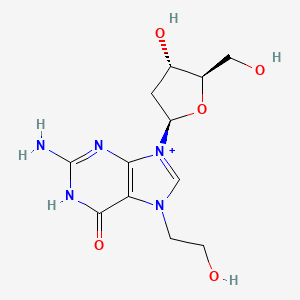
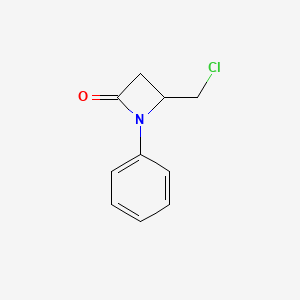
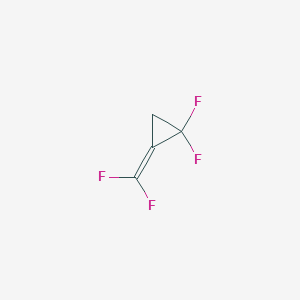
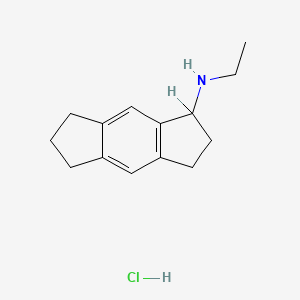

![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)
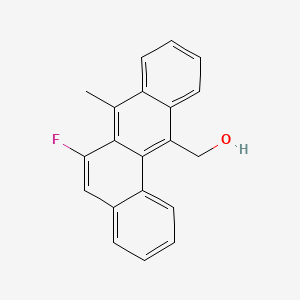
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan](/img/structure/B14435358.png)
